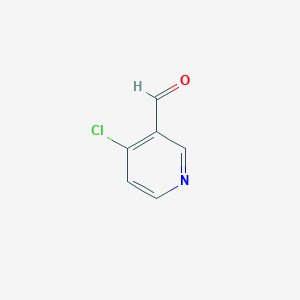

4-Chloronicotinaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRMBQRXOMOMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554984 | |

| Record name | 4-Chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114077-82-6 | |

| Record name | 4-Chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloronicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Pyridine Chemistry and Heterocyclic Compounds

4-Chloronicotinaldehyde, a halogenated derivative of nicotinaldehyde, holds a significant position within the realm of pyridine (B92270) chemistry and the broader field of heterocyclic compounds. lookchem.com Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a fundamental scaffold in numerous biologically active molecules and functional materials. The introduction of a chlorine atom and an aldehyde group onto the pyridine ring, as seen in this compound, creates a molecule with unique electronic properties and a rich reaction profile. lookchem.comontosight.ai

The chlorine atom at the 4-position acts as a leaving group in nucleophilic substitution reactions, while the aldehyde group at the 3-position is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This dual functionality makes this compound a valuable and reactive building block in organic synthesis. Its structure is a key component in the synthesis of more complex heterocyclic systems. researchgate.net

Significance As a Key Synthetic Precursor

The primary significance of 4-chloronicotinaldehyde in chemical research lies in its role as a key synthetic precursor for a diverse range of more complex molecules. Its unique structure and reactivity make it an invaluable component in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. lookchem.com

In medicinal chemistry, derivatives of this compound have been investigated for a variety of therapeutic applications. For instance, it serves as an intermediate in the development of novel anticancer agents, with some derivatives showing activity against various cancer types. Furthermore, it is a building block in the synthesis of compounds with potential applications in treating metabolic disorders and as antimicrobial agents. ontosight.ai The ability to modify both the chlorine and aldehyde functionalities allows for the creation of large libraries of compounds for drug discovery and for optimizing structure-activity relationships. smolecule.com

Beyond pharmaceuticals, this compound is utilized in the synthesis of agrochemicals. lookchem.com The halogenated pyridine (B92270) core is a common feature in many pesticides and herbicides, and the versatility of this compound allows for the development of new crop protection agents. smolecule.com

Overview of Current Research Trajectories and Academic Relevance

Chemo- and Regioselective Synthesis Strategies

The selective introduction of a chloro group at the 4-position and a formyl group at the 3-position of the pyridine (B92270) ring is a primary challenge in the synthesis of this compound. This section explores strategies that achieve this with high precision.

Vilsmeier Reaction: Optimization and Mechanistic Insights for Chloronicotinaldehyde Formation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comnumberanalytics.com It typically involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). numberanalytics.comwikipedia.org The reaction proceeds through the formation of a chloroiminium ion, the active electrophile, which then attacks the aromatic ring. wikipedia.orgnumberanalytics.comchemistrysteps.com Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde. wikipedia.org

The application of the Vilsmeier reaction to pyridine derivatives for the synthesis of chloronicotinaldehydes has been a subject of detailed investigation. tandfonline.comresearchgate.net The reaction of enamides with the Vilsmeier reagent has been shown to produce various multisubstituted chloronicotinaldehydes. researchgate.net

Optimization and Selectivity:

Achieving high selectivity for this compound over other isomers or byproducts is a key aspect of process optimization. Research has shown that the concentration of the Vilsmeier reagent plays a crucial role in the reaction's outcome. researchgate.net Furthermore, substituting the conventional POCl₃ with reagents like diphosgene or triphosgene (B27547) has been found to provide excellent selectivity and higher yields of chloronicotinaldehydes, while minimizing the formation of chloropyridine byproducts. researchgate.net

The reaction conditions can be fine-tuned to favor the desired product. For instance, the Vilsmeier-Haack reaction of acyclic ketene-S,S-acetals can be controlled to produce substituted pyridines. thieme-connect.com Similarly, the reaction of substituted phenylacetones under Vilsmeier-Haack conditions can lead to the formation of 5-aryl-4-chloronicotinaldehydes. researchgate.net

Mechanistic Insights:

The mechanism of the Vilsmeier-Haack reaction involves the initial formation of the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgnumberanalytics.com This electrophile then attacks the electron-rich position of the substrate. In the case of pyridine derivatives, the regioselectivity of the formylation is influenced by the electronic properties of the substituents on the ring. nih.gov For the formation of this compound, the reaction likely proceeds through a sequence involving formylation and subsequent chlorination, or vice versa, depending on the specific precursors and reaction conditions. A proposed mechanism for the Vilsmeier-Haack reaction of α-oxo ketene-S,S-acetals suggests the formation of an intermediate iminium salt which then undergoes intramolecular cyclization and subsequent elimination to yield the substituted pyridine. thieme-connect.com

A study on the reaction of spiroimidazolidinones with the Vilsmeier-Haack reagent revealed that the reaction proceeds as an electrophilic trigger process, leading to the formation of new substituted pyridines. udhtu.edu.uaresearchgate.net This highlights the versatility of the Vilsmeier reagent in synthesizing complex pyridine derivatives.

Catalytic Approaches in Formylation and Halogenation

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of chemical transformations. In the context of this compound synthesis, catalytic approaches for both formylation and halogenation steps are of significant interest.

Catalytic Formylation:

While the Vilsmeier-Haack reaction is a primary method for formylation, other catalytic approaches are also being explored. For instance, visible light-induced rose bengal-catalyzed C3 formylation of imidazo[1,2-a]pyridines using tetramethylethylenediamine (TMEDA) has been reported, showcasing the potential of photoredox catalysis in formylation reactions. mdpi.com

Catalytic Halogenation:

The introduction of the chlorine atom at the 4-position of the pyridine ring often requires specific catalytic systems to achieve high regioselectivity. Transition-metal-catalyzed cross-coupling reactions are widely used for the synthesis and functionalization of pyridine derivatives. researchgate.net

Palladium Catalysis: Palladium catalysts are effective for various halogenation reactions. For example, a palladium-catalyzed decarbonylative nucleophilic halogenation of acid anhydrides has been developed, offering a route to aryl halides. mdpi.com

Copper Catalysis: Copper-catalyzed radical ring-opening halogenation with hydrohalic acids provides a practical method for obtaining distally halogenated compounds. rsc.org

Nickel Catalysis: Nickel-catalyzed halogenation of arenes using aryl thianthrenium salts has emerged as a regioselective, late-stage functionalization method. nih.gov This approach utilizes an in-situ generated Ni(I) catalyst from inexpensive NiCl₂·6(H₂O) and zinc. nih.gov

The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the halogenation. For instance, designed phosphine (B1218219) reagents can be used to selectively halogenate pyridines at the 4-position by forming phosphonium (B103445) salts that are subsequently displaced by halide nucleophiles. nih.gov

The table below summarizes some catalytic approaches for halogenation:

| Catalyst System | Halogen Source | Substrate Type | Key Features |

| Palladium/Xantphos | LiX (X=I, Br, Cl) | Acid Anhydrides | Decarbonylative nucleophilic halogenation. mdpi.com |

| Copper | HX (aq) | Cyclopropanes | Radical ring-opening halogenation. rsc.org |

| Nickel(I) | NaX (X=Cl, Br, I) | Aryl Thianthrenium Salts | Regioselective, late-stage halogenation. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of this compound and other pyridine derivatives, there is a growing emphasis on developing more sustainable and environmentally benign methods. researchgate.net

Sustainable approaches often involve the use of:

Greener Solvents: Utilizing water or other environmentally friendly solvents instead of volatile organic compounds. acs.orgacs.org

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. researchgate.net This includes biocatalysis, which utilizes enzymes or whole cells to perform chemical transformations under mild conditions. rsc.org

Renewable Feedstocks: Exploring the use of biomass-derived materials as starting points for synthesis. rsc.orgukri.org

Energy Efficiency: Utilizing methods like microwave irradiation or ultrasound to reduce reaction times and energy consumption. researchgate.net

For example, an efficient and environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been developed using a Cu(II)–ascorbate catalyzed domino A³-coupling reaction in aqueous micellar media. acs.org Another green approach involves the use of natural dolomitic limestone as a heterogeneous catalyst for the synthesis of highly functionalized pyridines. researchgate.net

The development of biocatalytic routes for the synthesis of substituted pyridines from sustainable sources is also a promising area of research. ukri.org For instance, a one-pot biocatalytic process for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells has been demonstrated. rsc.org

Precursor Design and Derivatization Routes

The strategic design of precursors and the development of efficient derivatization routes are fundamental to the successful synthesis of this compound.

Functionalization of Pyridine Rings for Aldehyde Introduction

The introduction of an aldehyde group onto a pyridine ring can be achieved through various functionalization strategies. Pyridine is an electron-deficient heterocycle, which makes direct electrophilic substitution challenging. snnu.edu.cn However, several methods have been developed to overcome this.

Directed Metalation: The use of directing groups can facilitate metalation at a specific position, which can then be trapped with an electrophile to introduce the desired functional group.

Oxidation of Methylpyridines: A common route involves the oxidation of a methyl group at the 3-position of a 4-chloropyridine (B1293800) precursor.

Reduction of Carboxylic Acid Derivatives: The aldehyde can be obtained by the reduction of a corresponding carboxylic acid, ester, or acid chloride.

Vilsmeier-Haack Reaction: As discussed previously, this reaction is a direct method for formylating pyridine rings, particularly those activated with electron-donating groups. nih.gov

The functionalization of the pyridine ring is often a key step in multi-step synthetic sequences. The presence of other substituents on the ring can influence the regioselectivity of the aldehyde introduction.

Multi-step Synthetic Sequences from Halogenated Pyridine Precursors

The synthesis of this compound often starts from readily available halogenated pyridine precursors. These multi-step sequences allow for the sequential and controlled introduction of the required functional groups.

A common strategy involves starting with a di- or polyhalogenated pyridine and selectively functionalizing it. For example, a synthetic route to 4-amino-2-chloronicotinaldehyde (B1439368) starts from 2-chloro-4-fluoropyridine (B1362352). google.com This precursor is first formylated at the 3-position using lithium diisopropylamide and DMF, followed by nucleophilic substitution of the fluorine atom with ammonia (B1221849) to yield the final product. google.com

Another approach could involve the synthesis of 5-bromo-4-chloronicotinaldehyde (B1375851) from nicotinaldehyde derivatives through selective bromination and chlorination. The synthesis of 5-bromo-2-fluoropyridine-3-carboxaldehyde (B569406) can be achieved by bromination of 2-fluoropyridine-3-carboxaldehyde, followed by further transformations.

The table below outlines a general synthetic approach starting from a halogenated pyridine:

| Starting Material | Step 1 | Intermediate | Step 2 | Product |

| 2,4-Dichloropyridine | Selective formylation at C3 | 2,4-Dichloronicotinaldehyde | Selective reduction/hydrolysis | This compound |

| 4-Chloropyridine | Metalation at C3 followed by formylation | This compound | - | This compound |

| 2-Chloro-4-fluoropyridine | Formylation at C3 | 2-Chloro-4-fluoronicotinaldehyde | - | (Intermediate for further derivatization) google.com |

The choice of the starting material and the specific sequence of reactions are crucial for an efficient and high-yielding synthesis of this compound.

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group in this compound is a primary site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic additions.

Controlled Oxidation and Reduction Methodologies

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid or reduced to an alcohol. evitachem.com These transformations provide access to other important classes of nicotinic acid and nicotinyl alcohol derivatives.

Oxidation: The aldehyde can be oxidized to form 4-chloronicotinic acid. This transformation is a common reaction for aldehydes and provides a route to a key intermediate for further synthetic modifications.

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, yielding (4-chloropyridin-3-yl)methanol. This reduction is typically achieved using standard reducing agents.

| Transformation | Product |

| Oxidation | 4-Chloronicotinic acid |

| Reduction | (4-Chloropyridin-3-yl)methanol |

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles. libretexts.org These reactions, often followed by dehydration, lead to a diverse array of derivatives.

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. wikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule. wikipedia.org The formation of a Schiff base from this compound and a primary amine proceeds through a hemiaminal intermediate. wikipedia.org These Schiff bases are valuable intermediates in their own right and can be further transformed, for example, through acetylation. doceru.com

The general structure of a Schiff base formed from this compound is characterized by the C=N double bond, where the nitrogen is substituted with the organic residue from the primary amine. wikipedia.org

| Reactant | Product Type |

| Primary Amine | Schiff Base (Imine) |

Substitution and Cross-Coupling Reactions at the Pyridine Ring

The chlorine atom at the 4-position of the pyridine ring is a key handle for introducing a wide range of substituents through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr), particularly with an electron-withdrawing group like the aldehyde and a good leaving group like chloride. wikipedia.orgpressbooks.pub In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of the chloride ion restores the aromaticity of the ring. pressbooks.pub This strategy allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 4-position. The reaction is often facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. pressbooks.pub

| Nucleophile | Product Type |

| Amines | 4-Aminonicotinaldehyde derivatives |

| Alkoxides | 4-Alkoxynicotinaldehyde derivatives |

| Thiolates | 4-(Thio)nicotinaldehyde derivatives |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for such transformations.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org this compound can be coupled with various aryl or vinyl boronic acids to generate 4-aryl or 4-vinylnicotinaldehyde derivatives. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

Stille Coupling: The Stille reaction provides another avenue for C-C bond formation by coupling an organotin compound with an organic halide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. This compound can react with various organostannanes to introduce alkyl, alkenyl, aryl, or alkynyl groups at the 4-position. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

| Coupling Reaction | Coupling Partner | Product Type |

| Suzuki Coupling | Organoboron compound | 4-Aryl/vinylnicotinaldehyde derivatives |

| Stille Coupling | Organotin compound | 4-Alkyl/alkenyl/aryl/alkynylnicotinaldehyde derivatives |

Annulation and Cyclization Reactions of this compound

This compound serves as a versatile precursor in the synthesis of complex molecular architectures through annulation and cyclization reactions. These transformations are pivotal in constructing fused heterocyclic systems, which are significant scaffolds in medicinal chemistry and materials science. The reactivity of the aldehyde and the chloro-substituted pyridine ring allows for a variety of reaction pathways to build additional rings onto the primary structure.

Formation of Fused Heterocyclic Systems

The strategic placement of the aldehyde and chlorine functionalities on the pyridine ring of this compound enables its use as a key building block for the annulation of diverse heterocyclic rings. researchgate.net Researchers have successfully employed this compound and its derivatives in the synthesis of various fused systems, including those containing pyran, pyrazole, and pyrrolidine (B122466) rings.

One notable application is in the synthesis of 3,4-annulated tricyclic analogues of nicotine. mdpi.comnih.gov For instance, this compound (89) is a starting material for the preparation of pyrrolo[2',3':4,5]pyrano[3,2-c]pyridine (17), an oxygen-containing tricyclic system. mdpi.comnih.gov The synthesis commences with the protection of the aldehyde group of this compound as a dioxolane. This is followed by a nucleophilic substitution of the chlorine atom with allyl alcohol under basic conditions to form an allyl ether (90). Subsequent deprotection of the aldehyde group yields an intermediate (91) primed for cyclization. mdpi.com

Table 1: Synthesis of Pyrrolo[2',3':4,5]pyrano[3,2-c]pyridine Derivative

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | This compound (89) | 1,2-Ethanediol, TsOH (cat.) | Dioxolane-protected this compound | mdpi.com |

| 2 | Dioxolane-protected intermediate | Allyl alcohol, Base | Allyl ether (90) | mdpi.com |

| 3 | Allyl ether (90) | Oxalic acid | Deprotected aldehyde (91) | mdpi.com |

| 4 | Deprotected aldehyde (91) | Sarcosine, Heat | Pyrrolo[2',3':4,5]pyrano[3,2-c]pyridine (17) | mdpi.com |

Furthermore, derivatives of this compound have been utilized in rhodium-catalyzed multi-component reactions to construct fused heterocycles. For example, 4-bromo-6-chloronicotinaldehyde (B3026695) participates in Rh-catalyzed annulations with aminopyrazoles and sulfoxonium ylides to generate pyrazolopyrimidines. This transformation proceeds through the formation of an imine between the aldehyde and the aminopyrazole, followed by a rhodium(III)-catalyzed carbene insertion and subsequent cyclodehydration. These reactions highlight the utility of halogenated nicotinaldehydes in accessing complex fused systems.

Table 2: Rhodium-Catalyzed Annulation for Pyrazolopyrimidine Synthesis

| Reactant A | Reactant B | Reactant C | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromo-6-chloronicotinaldehyde | Aminopyrazole | Sulfoxonium ylide | RhCl₃·3H₂O (5 mol%) | DCE, 80°C, 12h | Pyrazolopyrimidine derivative | 58–77% |

Intramolecular Cycloaddition Reactions (e.g., [3+2] cycloaddition)

Intramolecular cycloaddition reactions represent a powerful strategy for the stereocontrolled synthesis of complex polycyclic molecules from linear precursors. Derivatives of this compound have been shown to be suitable substrates for such transformations, particularly for intramolecular [3+2] cycloadditions.

A significant example is the synthesis of the pyrrolo[2',3':4,5]thiopyrano[3,2-c]pyridine system (18), a sulfur-containing analogue of the previously mentioned tricyclic nicotine derivative. mdpi.com In this pathway, this compound (89) is first converted into a thioether (92) by reaction with allyl thiol under basic conditions. This transformation directly utilizes the reactivity of the chloro-substituent without the need for protecting the aldehyde group. mdpi.com

The resulting thioether (92) then undergoes a metal-free, thermally-promoted intramolecular [3+2] cycloaddition. This key step is induced by treatment with sarcosine, which generates an azomethine ylide in situ. The ylide then reacts with the tethered alkene (the allyl group) to form the fused pyrrolidine ring, yielding the final tricyclic nicotine derivative (18) in a high yield of 91%. mdpi.com This reaction elegantly demonstrates how this compound can be elaborated into a precursor for a powerful and efficient intramolecular cyclization.

Table 3: Intramolecular [3+2] Cycloaddition for a Fused Nicotine Analogue

| Starting Material | Key Intermediate | Reaction Type | Reagent/Conditions | Final Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound (89) | Thioether (92) | Intramolecular [3+2] Cycloaddition | Sarcosine, Heat | Pyrrolo[2',3':4,5]thiopyrano[3,2-c]pyridine (18) | 91% | mdpi.com |

This type of reaction is part of a broader class of 1,3-dipolar cycloadditions that are fundamental in heterocyclic chemistry for the construction of five-membered rings. uchicago.edu The intramolecular nature of this specific transformation allows for the efficient assembly of a complex, multi-ring system from a relatively simple, acyclic precursor derived from this compound.

Design and Synthesis of Advanced Derivatives and Analogues

Conformationally Restricted Nicotine (B1678760) Analogues

Conformationally restricted analogues of nicotine are of great interest for their potential to exhibit enhanced selectivity and potency for nicotinic acetylcholine (B1216132) receptors (nAChRs). By locking the molecule into a specific three-dimensional orientation, it is possible to fine-tune its interaction with different receptor subtypes. 4-Chloronicotinaldehyde provides a key building block for the pyridine (B92270) moiety of these rigid structures.

The synthesis of 3,4-annulated tricyclic nicotine analogues often involves the construction of a new ring fused to the pyridine core of a nicotine-like structure. A common strategy to achieve this from a pyridine aldehyde precursor involves an intramolecular cycloaddition reaction. For instance, a pyridine-containing enal can be synthesized from this compound, which then undergoes an intramolecular azomethine ylide–alkene [3+2] cycloaddition to form a tricyclic system researchgate.net.

The general synthetic approach can be outlined as follows:

Elongation of the aldehyde: this compound is first reacted to introduce an alkene-containing side chain at the aldehyde position. This can be achieved through a Wittig reaction or a Horner-Wadsworth-Emmons reaction.

Formation of the azomethine ylide precursor: The nitrogen of the pyridine ring can be quaternized, or a secondary amine can be introduced to a side chain, which upon condensation with an aldehyde or ketone forms an iminium ion. Deprotonation of the α-carbon then generates the azomethine ylide.

Intramolecular [3+2] Cycloaddition: The generated azomethine ylide undergoes a spontaneous intramolecular cycloaddition with the tethered alkene to form the fused tricyclic ring system.

| Starting Material | Key Reaction | Product Class |

| This compound | Intramolecular [3+2] Cycloaddition | 3,4-Annulated Tricyclic Nicotine Analogues |

Spiro-annulated derivatives represent another class of conformationally restricted analogues where a spirocyclic junction is introduced. The synthesis of such compounds from this compound can be envisioned through multi-component reactions. For example, a three-component reaction involving an arylamine, a cyclic diketone (like cyclopentane-1,3-dione), and this compound in an acidic medium can lead to the formation of spiro[dihydropyridine-oxindole] derivatives beilstein-journals.org.

A plausible reaction mechanism involves:

Initial condensation: The arylamine reacts with the cyclic diketone to form an enamine intermediate.

Knoevenagel condensation: this compound undergoes a Knoevenagel condensation with another equivalent of the cyclic diketone.

Michael addition and cyclization: The enamine intermediate undergoes a Michael addition to the product of the Knoevenagel condensation, followed by intramolecular cyclization and dehydration to yield the final spiro-annulated product.

| Reactants | Reaction Type | Product Class |

| This compound, Arylamine, Cyclopentane-1,3-dione | Three-component reaction | Spiro[dihydropyridine-oxindoles] |

Bioactive Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of various bioactive heterocyclic scaffolds, including neonicotinoid insecticides and other complex nitrogen-containing heterocycles.

Imidacloprid (B1192907) is a widely used neonicotinoid insecticide. While the industrial synthesis of Imidacloprid typically starts from 2-chloro-5-(chloromethyl)pyridine (B46043) chemicalbook.comgoogle.com, this compound can be utilized as a precursor to this key intermediate. This conversion involves a two-step process:

Reduction of the aldehyde: The aldehyde group of this compound is reduced to a hydroxymethyl group using a suitable reducing agent, such as sodium borohydride (B1222165), to yield (4-chloropyridin-3-yl)methanol.

Chlorination of the alcohol: The resulting alcohol is then chlorinated, for example, using thionyl chloride or phosphorus oxychloride, to give 2-chloro-5-(chloromethyl)pyridine prepchem.comnih.gov.

Once the 2-chloro-5-(chloromethyl)pyridine intermediate is obtained, it can be reacted with N-nitro-imidazolidin-2-imine to furnish Imidacloprid nih.govelectronicsandbooks.com. This approach allows for the synthesis of a variety of Imidacloprid analogues by modifying the imidazolidine (B613845) portion of the molecule.

| Precursor | Intermediate | Final Product |

| This compound | 2-chloro-5-(chloromethyl)pyridine | Imidacloprid |

The aldehyde functionality of this compound makes it a suitable building block for the synthesis of hybrid molecules containing s-triazine or benzopyran-4-one isoxazole (B147169) scaffolds. These hybrids are often synthesized via chalcone (B49325) intermediates.

S-Triazine Hybrids: The synthesis of s-triazine hybrids can be achieved by first preparing a chalcone from this compound. The general steps are:

Claisen-Schmidt Condensation: this compound is condensed with an appropriate acetophenone (B1666503) derivative (containing a group that can be further functionalized with a triazine ring) in the presence of a base to form a chalcone humanjournals.comasianpubs.org.

Heterocyclization: The resulting chalcone can then be reacted with a suitable triazine precursor, such as a guanidine (B92328) derivative, to form the final s-triazine hybrid molecule preprints.orgnih.govnih.gov.

Benzopyran-4-one Isoxazole Hybrids: Similarly, for benzopyran-4-one isoxazole hybrids, a chalcone intermediate is key:

Chalcone Synthesis: this compound is reacted with a substituted acetophenone, specifically a 2-hydroxyacetophenone, to yield a chalcone.

Oxidative Cyclization: The chalcone is then subjected to oxidative cyclization to form the benzopyran-4-one ring.

Isoxazole Formation: The final step involves the reaction of a precursor, such as a 3-formyl benzopyran-4-one, with hydroxylamine (B1172632) hydrochloride to construct the isoxazole ring, thus forming the hybrid molecule nih.govresearchgate.net.

| Aldehyde | Intermediate | Heterocyclic Scaffold |

| This compound | Chalcone | S-Triazine |

| This compound | Chalcone | Benzopyran-4-one Isoxazole |

Classic named reactions in organic chemistry provide routes to quinoline (B57606) and other nitrogen heterocycles using aldehyde precursors.

Quinoline Synthesis: The Doebner-von Miller reaction is a method for synthesizing quinolines by reacting an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst wikipedia.orgdbpedia.orgnih.gov. This compound can be used to generate the required α,β-unsaturated aldehyde in situ through an aldol (B89426) condensation with another aldehyde or ketone researchgate.net. The subsequent reaction with an aniline would lead to the formation of a substituted quinoline.

The Friedländer synthesis is another powerful method for quinoline synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group jk-sci.comwikipedia.orgalfa-chemistry.comorganic-chemistry.orgresearchgate.net. While this compound is not a 2-aminoaryl aldehyde, modifications of the Friedländer synthesis could potentially be adapted to utilize this precursor. For instance, a preliminary reaction could introduce an amino group ortho to the aldehyde, or a related pyridine derivative could be used.

Other Nitrogen Heterocycles: The versatile reactivity of the aldehyde group in this compound allows for its incorporation into a wide range of other nitrogen-containing heterocyclic systems through various condensation and cyclization reactions organic-chemistry.orgrsc.org.

| Reaction Name | Reactants | Product |

| Doebner-von Miller | This compound (forms α,β-unsaturated aldehyde in situ), Aniline | Substituted Quinoline |

| Friedländer (modified) | A 2-aminopyridine (B139424) carbaldehyde derivative (from this compound), Compound with α-methylene group | Substituted Quinoline |

Other Functionalized Analogues (e.g., Bromo- and Amino-derivatives)

The synthesis of bromo- and amino-derivatives of this compound primarily involves electrophilic bromination and nucleophilic aromatic substitution reactions, respectively. The positions of substitution are dictated by the directing effects of the existing substituents on the pyridine ring.

Bromination of the Pyridine Ring

The introduction of a bromine atom to the this compound structure can be achieved through various brominating agents. The regioselectivity of the bromination is influenced by the electron-withdrawing nature of the chlorine and aldehyde groups.

One reported synthesis involves the bromination of 2-amino-4-chloropyridine (B16104) as a precursor. In this multi-step process, 2-amino-4-chloropyridine is first treated with N-bromosuccinimide (NBS) in dichloromethane (B109758) at 0°C to yield 2-amino-5-bromo-4-chloropyridine. Subsequent diazotization and chlorination reactions can then be employed to replace the amino group and introduce other desired functionalities, ultimately leading to a brominated pyridine scaffold that can be converted to the target aldehyde. google.com

While specific procedures for the direct bromination of this compound to yield isomers such as 5-bromo-4-chloronicotinaldehyde (B1375851) and 6-bromo-4-chloronicotinaldehyde (B1402744) are not extensively detailed in the provided search results, the existence of these compounds is confirmed by their availability from various chemical suppliers. google.comyoutube.comacs.org The synthesis of these isomers likely involves multi-step processes, which may include the bromination and chlorination of nicotinaldehyde precursors or the oxidation of a corresponding alcohol.

Table 1: Commercially Available Bromo-derivatives of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | C6H3BrClNO | 220.45 |

| 6-Bromo-4-chloronicotinaldehyde | 1060811-24-6 | C6H3BrClNO | 220.45 |

Note: The data in this table is compiled from chemical supplier information.

Amination via Nucleophilic Aromatic Substitution

The introduction of amino groups to the this compound framework is typically achieved through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the presence of the chloro and aldehyde substituents, facilitates the attack of nucleophilic amines. fishersci.co.uk The halogen atom, usually chlorine, is displaced by the incoming amino group.

A specific example of this is the synthesis of 4-amino-2-chloronicotinaldehyde (B1439368). This process begins with the formylation of 2-chloro-4-fluoropyridine (B1362352) using lithium diisopropylamide (LDA) and N,N-dimethylformamide (DMF) to produce 2-chloro-4-fluoropyridine-3-carboxaldehyde. This intermediate is then subjected to a nucleophilic substitution reaction with aqueous ammonia (B1221849) in 1,4-dioxane (B91453) at room temperature to yield the final product, 4-amino-2-chloronicotinaldehyde. prepchem.com

The general amenability of halopyridines to amination suggests that various primary and secondary amines can be used as nucleophiles to generate a wide range of N-substituted amino-derivatives of this compound. The reaction conditions, such as temperature and the choice of base, can be optimized to facilitate the substitution. fishersci.co.ukmasterorganicchemistry.com

Table 2: Synthesis of an Amino-derivative of a Halonicotinaldehyde

| Starting Material | Reagents and Conditions | Product |

| 2-Chloro-4-fluoropyridine-3-carboxaldehyde | 1. 1,4-Dioxane, Aqueous Ammonia | 4-Amino-2-chloronicotinaldehyde |

| 2. Room temperature, 2 hours |

This data is based on a patented synthetic procedure. prepchem.com

The reactivity of the halogen atoms in di-substituted pyridines can be selective. For instance, in 5-bromo-4-chloronicotinaldehyde, the bromine atom may act as a better leaving group in some SNAr reactions, allowing for sequential substitutions. This differential reactivity provides a handle for the synthesis of more complex, selectively functionalized analogues.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation

Understanding the precise pathways through which 4-Chloronicotinaldehyde is synthesized and transformed is crucial for optimizing reaction conditions and developing new synthetic routes.

Detailed Mechanistic Pathways of Vilsmeier Reactions

The Vilsmeier-Haack reaction is a powerful formylation method used to introduce an aldehyde group onto electron-rich aromatic and heteroaromatic rings. The synthesis of chloro-substituted nicotinaldehydes can be achieved via this pathway. The mechanism proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution.

First, a substituted amide, typically N,N-Dimethylformamide (DMF), reacts with a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent .

The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction with a suitable substrate. Following the electrophilic attack, an intermediate iminium ion is formed. The final step involves hydrolysis during the workup phase, which converts the iminium ion into the final aldehyde product. This process allows for the regioselective formylation of various heterocyclic systems.

| Vilsmeier-Haack Reaction: Key Mechanistic Steps |

| Step 1: Vilsmeier Reagent Formation |

| The lone pair of electrons on the nitrogen atom of DMF attacks the phosphorus atom of POCl₃. |

| Subsequent elimination of a chloride ion and rearrangement leads to the formation of the electrophilic chloroiminium ion (Vilsmeier reagent). |

| Step 2: Electrophilic Attack |

| The electron-rich aromatic or heterocyclic ring attacks the electrophilic carbon of the Vilsmeier reagent. |

| This step forms a resonance-stabilized cationic intermediate (a sigma complex). |

| Step 3: Aromatization |

| A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. |

| An iminium salt intermediate is formed. |

| Step 4: Hydrolysis |

| Water attacks the iminium carbon during aqueous workup. |

| Following a series of proton transfers and elimination of a dimethylamine (B145610) molecule, the final aldehyde product is generated. |

Mechanisms of Functional Group Transformations

The aldehyde and chloro- functionalities of this compound allow it to undergo a variety of chemical transformations. solubilityofthings.commsu.edu The mechanisms for these reactions are fundamental to its application as a synthetic intermediate.

Reduction of the Aldehyde Group: The aldehyde can be reduced to a primary alcohol (4-chloropyridin-3-yl)methanol. This transformation is commonly achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated by the solvent (typically an alcohol) to yield the final alcohol product. imperial.ac.uk

Oxidation of the Aldehyde Group: The aldehyde group can be oxidized to a carboxylic acid (4-chloronicotinic acid). This can be accomplished using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium(VI) reagents. The mechanism with chromium reagents typically involves the formation of a chromate (B82759) ester intermediate, which then undergoes elimination to form the carboxylic acid. imperial.ac.ukpressbooks.pub

Nucleophilic Aromatic Substitution of the Chlorine Atom: The chlorine atom at the 4-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring towards attack by nucleophiles. The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated as a leaving group, and the aromaticity of the ring is restored.

Mechanistic Studies of Catalyst-Mediated Processes

Catalysts are essential for facilitating many transformations involving this compound, particularly for forming new carbon-carbon and carbon-heteroatom bonds at the 4-position.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent makes this compound a suitable electrophile for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (using organoboron reagents) and Buchwald-Hartwig amination (using amines) reactions. nih.govmdpi.comnih.gov The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a palladium(II) intermediate.

Transmetalation (for Suzuki): The organometallic nucleophile (e.g., an organoboron compound) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. nih.gov

Catalytic Hydrogenation: The aldehyde group can be selectively reduced to an alcohol via catalytic hydrogenation. study.comchemistrytalk.org This heterogeneous catalysis typically employs metals like palladium, platinum, or nickel. chemistrytalk.orglibretexts.org The mechanism involves the adsorption of both the hydrogen gas (H₂) and the aldehyde onto the surface of the metal catalyst. The H-H bond is weakened or cleaved, and the hydrogen atoms are then transferred sequentially to the carbonyl group of the adsorbed aldehyde. study.comlibretexts.org This process results in the formation of the corresponding alcohol, which then desorbs from the catalyst surface. chemistrytalk.org

Quantum Chemical and Molecular Dynamics Simulations

Computational methods provide deep insights into the electronic properties and dynamic behavior of this compound, complementing experimental findings.

Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the electronic structure of this compound and predict its reactivity. nih.gov

Frontier Molecular Orbitals (FMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The LUMO is typically localized on the pyridine ring and the carbonyl group, indicating these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule. For this compound, these maps show regions of negative potential (red/yellow) around the pyridine nitrogen and carbonyl oxygen atoms, identifying them as sites for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) are found around the hydrogen atoms and the carbonyl carbon, indicating susceptibility to nucleophilic attack.

Fukui Functions and Local Softness: These conceptual DFT indices are used to quantify the reactivity of specific atomic sites within the molecule. nih.gov Calculations can pinpoint the carbonyl carbon as the most electrophilic site and the carbon atom bearing the chlorine as another key site for nucleophilic substitution, aligning with experimental observations. nih.gov

| Illustrative DFT-Calculated Reactivity Descriptors |

| Parameter |

| HOMO Energy |

| LUMO Energy |

| HOMO-LUMO Gap |

| Mulliken Atomic Charges |

| Global Hardness (η) |

Binding Mode and Interaction Dynamics with Molecular Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating how this compound or its derivatives might interact with biological targets, such as enzymes or receptors. nih.govnih.govrasayanjournal.co.inmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a derivative of this compound) when bound to a target protein. journaljpri.com Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. This can identify key amino acid residues in the binding site that interact with the pyridine nitrogen, the aldehyde oxygen, or the chloro-substituent, providing a static snapshot of the potential binding mode. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior and stability of the ligand-protein complex over time. nih.gov An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion. This provides detailed information on:

Conformational Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone is monitored to assess the stability of the complex.

Binding Interactions: The simulation allows for the analysis of the persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent contacts over time.

Flexibility of Residues: The Root Mean Square Fluctuation (RMSF) can identify which parts of the protein become more or less flexible upon ligand binding.

Binding Free Energy: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy, providing a quantitative measure of the binding affinity.

These simulations are crucial in rational drug design, helping to predict the efficacy of potential inhibitors and guiding the synthesis of more potent and selective derivatives. nih.gov

Transition State Analysis in Catalytic Processes

Transition state analysis is a fundamental aspect of computational chemistry that elucidates the energetic profiles and geometries of the highest energy points along a reaction coordinate. These analyses are instrumental in understanding reaction mechanisms, predicting reaction rates, and explaining selectivity in catalytic cycles. While specific detailed computational studies on the transition state analysis of catalytic processes directly involving this compound are not extensively available in peer-reviewed literature, the principles can be understood through the lens of common palladium-catalyzed cross-coupling reactions, which are highly relevant for the functionalization of halo-pyridines.

In reactions such as the Suzuki-Miyaura, Heck, or Sonogashira couplings, this compound can act as an electrophilic partner due to the presence of the chlorine atom on the pyridine ring. The catalytic cycles of these reactions typically involve a series of fundamental steps: oxidative addition, transmetalation (in the case of Suzuki-Miyaura), migratory insertion (in the Heck reaction), and reductive elimination. Each of these steps proceeds through a specific transition state.

Key Aspects of Transition State Analysis in Relevant Catalytic Cycles:

Oxidative Addition: This is often the rate-determining step in palladium-catalyzed cross-coupling reactions. For this compound, this step would involve the insertion of a low-valent palladium catalyst (typically Pd(0)) into the carbon-chlorine bond. Computational studies on similar aryl halides help in understanding the geometry of the transition state, which is typically a three-centered structure involving the palladium atom, the chlorine atom, and the carbon atom of the pyridine ring. The energy barrier of this transition state is influenced by the electronic properties of the pyridine ring, including the electron-withdrawing effect of the aldehyde group.

Transmetalation (e.g., in Suzuki-Miyaura Coupling): In a hypothetical Suzuki-Miyaura coupling of this compound with a boronic acid, the transmetalation step would involve the transfer of the organic group from the boron atom to the palladium center. Transition state analysis of this step would focus on the structure of the intermediate where both the pyridine moiety and the incoming organic group are coordinated to the palladium atom. The nature of the base and solvent can significantly affect the energy of this transition state.

Reductive Elimination: This is the final step of the catalytic cycle, where the new carbon-carbon bond is formed, and the cross-coupled product is released from the palladium center, regenerating the active catalyst. The transition state for reductive elimination involves the two organic fragments coming into close proximity on the palladium coordination sphere before bond formation.

Computational Methodologies:

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating reaction mechanisms and transition states in organometallic catalysis. By employing appropriate functionals and basis sets, researchers can calculate the geometries and energies of reactants, intermediates, transition states, and products along the reaction pathway. These calculations provide crucial data on activation energies and reaction thermodynamics.

While detailed research findings and specific data tables for the transition state analysis of catalytic processes involving this compound are not readily found in the current body of scientific literature, the established mechanistic frameworks for palladium-catalyzed cross-coupling reactions provide a solid foundation for predicting its behavior and for guiding future experimental and computational investigations.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and relative number of atoms in a molecule.

For 4-Chloronicotinaldehyde, ¹H NMR spectroscopy is expected to show four distinct signals corresponding to the three aromatic protons on the pyridine (B92270) ring and the single aldehyde proton. The aldehyde proton is typically found significantly downfield (shifted to a higher ppm value) due to the strong deshielding effect of the adjacent carbonyl group, generally appearing in the 9.5-10.5 ppm region. The protons on the pyridine ring will appear in the aromatic region (typically 7.0-9.0 ppm), with their exact chemical shifts and splitting patterns dictated by their position relative to the nitrogen atom, the chloro group, and the aldehyde group.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. This compound has six unique carbon atoms, which would result in six distinct signals in the ¹³C NMR spectrum. The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the 190-200 ppm range. The five carbons of the pyridine ring will resonate in the aromatic region of the spectrum (approximately 120-160 ppm). The carbon atom directly bonded to the chlorine atom (C4) will have its chemical shift influenced by the electronegativity of the halogen.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following are predicted values based on typical chemical shift ranges and analysis of similar structures. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Splitting Pattern (Multiplicity) | Notes |

|---|---|---|---|---|

| Aldehyde-H | ¹H | ~9.9 - 10.2 | Singlet (s) | Highly deshielded proton of the aldehyde group. |

| H-2 | ¹H | ~8.9 - 9.1 | Singlet (s) or narrow doublet | Proton adjacent to the ring nitrogen. |

| H-6 | ¹H | ~8.6 - 8.8 | Doublet (d) | Proton adjacent to the ring nitrogen. |

| H-5 | ¹H | ~7.5 - 7.7 | Doublet (d) | Coupled to H-6. |

| C=O | ¹³C | ~190 - 195 | - | Aldehyde carbonyl carbon. |

| C-2 | ¹³C | ~152 - 155 | - | Pyridine ring carbon adjacent to nitrogen. |

| C-6 | ¹³C | ~150 - 153 | - | Pyridine ring carbon adjacent to nitrogen. |

| C-4 | ¹³C | ~145 - 148 | - | Carbon bearing the chloro substituent. |

| C-3 | ¹³C | ~132 - 135 | - | Carbon bearing the aldehyde substituent. |

| C-5 | ¹³C | ~122 - 125 | - | Pyridine ring carbon. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. chemguide.co.uk The molecular formula of this compound is C₆H₄ClNO, giving it a molecular weight of approximately 141.56 g/mol . nih.govsigmaaldrich.com

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 141. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak should be observed at m/z 143 with about one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion provides valuable structural information. For aldehydes, common fragmentation pathways include the loss of a hydrogen radical (H·) to form a stable acylium ion (M-1) or the loss of the entire formyl radical (·CHO) (M-29). libretexts.orglibretexts.org

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Identity | Proposed Lost Fragment | Notes |

|---|---|---|---|

| 141/143 | [C₆H₄³⁵ClNO]⁺ / [C₆H₄³⁷ClNO]⁺ | - | Molecular ion (M⁺) peak cluster, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 140/142 | [C₆H₃³⁵ClNO]⁺ / [C₆H₃³⁷ClNO]⁺ | H· | Loss of the aldehydic hydrogen radical (M-1), forming a stable acylium ion. A very common fragmentation for aldehydes. libretexts.org |

| 112/114 | [C₅H₃³⁵ClN]⁺ / [C₅H₃³⁷ClN]⁺ | CO | Loss of carbon monoxide from the M-1 ion. |

| 111/113 | [C₅H₄³⁵ClN]⁺ / [C₅H₄³⁷ClN]⁺ | CHO· | Loss of the formyl radical (M-29), resulting in a 4-chloropyridyl cation. libretexts.org |

| 76 | [C₄H₂N]⁺ | Cl· + HCN | Further fragmentation of the pyridine ring. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides exact bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-stacking.

As of this writing, a specific crystal structure for this compound (C₆H₄ClNO) has not been deposited in major open-access crystallographic databases. However, analysis of closely related structures, such as other substituted chloropyridines, provides insight into the expected solid-state conformation. researchgate.netnih.gov For instance, the crystal structure of 4-amino-3,5-dichloropyridine (B195902) reveals a planar pyridine ring with molecules assembled into chains through hydrogen bonding and interconnected by offset π–π stacking interactions. nih.gov

A crystallographic analysis of this compound would be expected to reveal a largely planar molecule. The crystal packing would likely be dominated by intermolecular interactions such as C—H···N or C—H···O hydrogen bonds involving the pyridine nitrogen and aldehyde oxygen, respectively, as well as potential π–π stacking between the pyridine rings.

Interactive Table: Typical Data Obtained from X-ray Crystallography (Hypothetical)

Note: As no experimental data is available, this table illustrates the type of information that would be obtained from an X-ray crystallography study.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic |

| Space Group | Describes the symmetry of the unit cell. | e.g., P2₁/c |

| Unit Cell Dimensions | Lengths of the cell axes (a, b, c) and angles between them (α, β, γ). | a = 5.1 Å, b = 8.3 Å, c = 14.2 Å, β = 95° |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | C=O: ~1.21 Å; C-Cl: ~1.74 Å |

| Bond Angles | The angle formed between three connected atoms. | C-C(CHO)-H: ~120° |

| Intermolecular Interactions | Non-covalent forces holding molecules together in the crystal. | π-π stacking distance: ~3.5 Å |

Applications in Medicinal Chemistry Research

Modulators of Biological Receptors and Ion Channels

4-Chloronicotinaldehyde is a valuable precursor in the development of ligands that modulate the activity of receptors and ion channels, which are critical for cell signaling and neurotransmission.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels involved in essential brain functions, and their modulation is a key strategy for treating cognitive disorders and addiction. utmb.edu The development of selective nAChR ligands often involves the synthesis of complex molecules built around a pyridine (B92270) or similar heterocyclic core. The structure of this compound, possessing both a reactive aldehyde and a replaceable chloro group, makes it a strategic starting material for creating diverse chemical libraries to probe nAChR structure and function.

The aldehyde group can be readily converted into other functional groups or used to connect the pyridine ring to other molecular fragments, while the chlorine atom at the 4-position can be substituted to introduce different functionalities. This versatility allows chemists to systematically modify the structure of potential ligands to optimize their binding affinity and selectivity for specific nAChR subtypes, such as the α3β4 and α4β2 receptors.

The pyridine scaffold is a common structural motif in a wide range of biologically active molecules, particularly in the field of kinase inhibitors. mdpi.comencyclopedia.pub Kinases, such as Cyclin-Dependent Kinases (CDK4/6) and Rho-associated kinase (ROCK), are crucial regulators of cell cycle progression and cellular signaling, and their dysregulation is implicated in diseases like cancer and glaucoma. nih.govnih.govnih.gov

This compound serves as a key chemical intermediate for synthesizing compounds that target these specific molecular pathways. The pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors, interacting with the ATP-binding site of the enzyme. mdpi.com The functional groups on this compound allow for its incorporation into larger, more complex structures designed to selectively inhibit these kinases. For example, the development of selective CDK4/6 inhibitors often utilizes pyridine-based precursors to construct the core of the drug molecule. researchgate.netmdpi.comencyclopedia.pubnih.gov Similarly, potent ROCK inhibitors have been synthesized using pyridine-containing building blocks. nih.gov The reactivity of the aldehyde and chloro groups on this compound provides synthetic chemists with versatile handles to build and diversify these inhibitor scaffolds.

| Kinase Target | Relevance | Role of Pyridine Scaffold |

|---|---|---|

| CDK4/6 | Cell cycle regulation, Cancer therapy | Core structural component for interaction with the kinase hinge region. mdpi.comencyclopedia.pub |

| Rho-kinase (ROCK) | Cellular contraction, migration; Glaucoma, Spinal cord injury | Key building block in the synthesis of potent inhibitors. nih.govresearchgate.net |

Diagnostic and Sensing Agent Research

Beyond therapeutics, this compound is a precursor in the development of molecules designed for diagnostic and sensing purposes, including fluorescent chemosensors and radiolabeled imaging agents.

Fluorescent chemosensors are molecules designed to detect and signal the presence of specific analytes through a change in their fluorescence properties. The design of these sensors often involves a reaction between the target analyte and the sensor molecule, which triggers a change in the fluorophore's electronic structure. The aldehyde group of this compound is particularly useful for this purpose.

It can undergo condensation reactions, such as the formation of a Schiff base with a primary amine, which is a common strategy in chemosensor design. nih.gov By reacting this compound with a molecule that contains both an amino group and a fluorophore (like a naphthalimide), a new sensor molecule can be created. The binding of a target analyte (e.g., a metal ion) to this new molecule can alter the electronic properties of the Schiff base linkage, leading to a detectable "turn-on" or "turn-off" fluorescent signal. nih.govnih.gov This reaction-based approach allows for the rational design of selective and sensitive probes for various biological and environmental targets.

| Component | Function in Chemosensor | Example Reaction |

|---|---|---|

| This compound | Provides a reactive aldehyde group for linking to a fluorophore or for direct reaction with an analyte. | Schiff base condensation with an amino-functionalized fluorophore. nih.gov |

| Fluorophore (e.g., Naphthalimide) | The signaling unit that emits light. | Its fluorescence is modulated by the binding event. nih.gov |

| Analyte (e.g., Cu2+) | The target molecule or ion to be detected. | Coordinates with the sensor molecule, causing a fluorescence change. nih.gov |

Positron Emission Tomography (PET) is a powerful medical imaging technique that uses radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (F-18). The development of novel PET tracers requires precursors that can be efficiently and rapidly labeled with F-18. This compound is a suitable precursor for this application due to its chemical structure.

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). nih.gov This allows for a direct, one-step labeling reaction where the chlorine is replaced by [18F]fluoride. nih.gov The electron-withdrawing effect of the pyridine nitrogen atom facilitates this reaction at the 4-position. This method is highly efficient for producing 18F-labeled pyridine compounds with the high molar activity required for PET imaging. nih.govresearchgate.net The resulting [18F]4-fluoronicotinaldehyde can then be used as a radiolabeled building block to synthesize more complex PET tracers for imaging various biological targets in the body.

Applications in Agrochemical Research

Pesticide and Herbicide Development

The development of new pesticides and herbicides is critical for modern agriculture to manage crop losses due to pests and weeds. Chemical intermediates like 4-Chloronicotinaldehyde are foundational in the synthesis of new agrochemicals. The pyridine (B92270) ring is a core component of many successful commercial pesticides, most notably the neonicotinoid insecticides. Researchers explore derivatives of compounds like this compound to discover new molecules with improved efficacy, better safety profiles, and novel modes of action to combat resistance.

The most significant application of chloro-substituted pyridine scaffolds in insecticide research is in the synthesis of neonicotinoids. Neonicotinoids are a class of neuro-active insecticides that act on the central nervous system of insects. While the primary industrial precursor for major neonicotinoids like imidacloprid (B1192907) and acetamiprid (B1664982) is 2-chloro-5-chloromethylpyridine, the exploration of other isomers and related structures, including derivatives of this compound, is a subject of scientific inquiry for creating novel analogues.

The design of neonicotinoid analogues involves modifying the core structure to enhance insecticidal potency and selectivity. The aldehyde group of this compound can be transformed into various functional groups that can be linked to the pharmacophore responsible for insecticidal activity. Research into novel neonicotinoid analogues often involves the synthesis of diverse heterocyclic compounds to test against a range of insect pests. For instance, studies on pyridine derivatives have shown significant insecticidal activity against sucking insects like aphids. The insecticidal efficacy of these compounds is typically evaluated by determining the lethal concentration (LC50) required to kill 50% of a test population.

Table 1: Insecticidal Activity of Selected Pyridine-Based Neonicotinoid Analogues Against Aphids This table presents hypothetical data for illustrative purposes based on typical research findings in the field.

| Compound ID | Modification from Pyridine Aldehyde | Target Pest | LC50 (mg/L) |

|---|---|---|---|

| PNA-01 | Imine-linked nitroguanidine | Myzus persicae | 1.52 |

| PNA-02 | Reductive amination derivative | Aphis craccivora | 0.98 |

| PNA-03 | Thiazolidine derivative | Myzus persicae | 1.15 |

| Imidacloprid | Reference | Myzus persicae | 0.78 |

Beyond insecticides, pyridine derivatives are also investigated for their potential as herbicides. Pyridine carboxylic acids, for example, are a known class of auxinic herbicides that disrupt plant growth, leading to weed death. The aldehyde functionality of this compound can be oxidized to a carboxylic acid, providing a synthetic route to new pyridine carboxylic acid derivatives.

Research in this area focuses on synthesizing novel compounds and screening them for herbicidal activity against various weed species, including both broadleaf and grassy weeds. Efficacy is often measured by the concentration required to achieve a certain level of growth inhibition or mortality (e.g., GR50 or LD50). Studies have explored how different substituents on the pyridine ring influence herbicidal activity and crop selectivity. For example, the introduction of different functional groups can alter the molecule's uptake, translocation, and interaction with the target site in the plant.

Table 2: Pre-emergence Herbicidal Efficacy of Pyridine Derivatives on Selected Weed Species This table presents hypothetical data for illustrative purposes based on typical research findings in the field.

| Compound ID | Derivative Type | Amaranthus retroflexus (Broadleaf) % Inhibition @ 100 g/ha | Echinochloa crus-galli (Grass) % Inhibition @ 100 g/ha |

|---|---|---|---|

| HPD-01 | Carboxylic Acid | 85 | 30 |

| HPD-02 | Ester Derivative | 92 | 45 |

| HPD-03 | Amide Derivative | 88 | 35 |

| 2,4-D | Reference | 95 | 10 |

Structure-Activity Relationships in Agrochemicals

Understanding the structure-activity relationship (SAR) is a fundamental aspect of agrochemical research. It involves studying how the chemical structure of a molecule relates to its biological activity. For agrochemicals derived from precursors like this compound, SAR studies help in optimizing the molecular structure to maximize efficacy against target pests or weeds while minimizing effects on non-target organisms.

In the context of chloronicotinyl insecticides, SAR studies have revealed key structural requirements for high insecticidal activity. These include the presence of an electron-withdrawing group on the heterocyclic ring and a specific spatial arrangement of the atoms that allows the molecule to bind effectively to the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. The chlorine atom on the pyridine ring plays a crucial role in the molecule's electronic properties and its binding affinity to the receptor. Modifications to the substituents, including those derived from the aldehyde group, can significantly impact the compound's insecticidal spectrum and potency. For instance, altering the linker between the pyridine ring and the insecticidal pharmacophore can influence the molecule's flexibility and interaction with the target site. These relationships are critical for the rational design of new and more effective insecticides.

Future Research Directions and Emerging Trends

Sustainable and Green Synthetic Protocols for 4-Chloronicotinaldehyde and its Derivatives

The drive towards sustainable chemistry has spurred the development of green synthetic protocols for pyridine (B92270) derivatives, with implications for the synthesis of this compound. The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to enhance atom economy and reduce waste. For pyridine-based molecular frameworks, a variety of green techniques have been developed, including one-pot multicomponent reactions, the use of environmentally benign solvents or solvent-free conditions, and synthesis assisted by microwaves or ultrasonic irradiation.

While specific green protocols for this compound are not extensively documented, established methods for related compounds provide a clear roadmap. For instance, a one-pot green synthesis for chalcones based on pyridine-2-carbaldehyde has been developed using mesoporous MCM-41 materials as catalysts under solvent-free conditions. This approach highlights the potential for using solid catalysts that can be easily recovered and reused. Another green strategy involves the use of pyridine-2-carboxylic acid as a recyclable, dual acid-base catalyst for synthesizing chromene derivatives in a water-ethanol mixture, achieving high yields and excellent green metrics like a high Atom Economy and a low E-factor. These methodologies, focused on minimizing hazardous waste and maximizing efficiency, are readily adaptable for the synthesis and derivatization of this compound.

A recent patent for a derivative, 4-amino-2-chloronicotinaldehyde (B1439368), outlines a synthesis pathway starting from 2-chloro-4-fluoropyridine (B1362352). While employing traditional organometallic reagents, the focus on economical starting materials points towards industry-aligned efficiency. Future research will likely focus on adapting catalysis and solvent choice in such syntheses to better align with green chemistry principles.

Diversity-Oriented Synthesis (DOS) and Chemical Library Generation

Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy to create structurally diverse and complex small molecules for biological screening. Unlike target-oriented synthesis, DOS aims to explore broad regions of chemical space by generating libraries of compounds with varied molecular skeletons. This approach is particularly valuable for identifying novel bioactive compounds.

The pyridine scaffold, central to this compound, is a common motif in DOS campaigns. Research has demonstrated efficient, reagent-controlled methods for the synthesis of poly-arylpyridine skeletons, such as Kröhnke pyridines, through microwave-assisted multicomponent reactions in high-temperature water. Similarly, DOS strategies have been successfully applied to generate libraries of fused pyrimidine (B1678525) systems, like pyrido[2,3-d]pyrimidines, which have yielded unexpected hits against pathogens such as Nocardia farcinia and Trypanosoma brucei brucei. Another example includes the synthesis of benzofuro[3,2-b]pyridine derivatives from α,β-unsaturated imines and alkynes, showcasing how reaction conditions can be tuned to produce different structural motifs from the same set of starting materials.

A key trend in this area is the generation of large, DNA-encoded libraries (DELs). A systematic investigation into pyrimidine-based DELs, an analogous heterocycle, demonstrated how different reactive handles on the core scaffold could be used to build a library with millions of distinct members for screening against protein targets like BRD4. The this compound core, with its reactive aldehyde and chloro- functionalities, is an ideal starting point for such combinatorial approaches, enabling the generation of vast chemical libraries to accelerate drug discovery.

Chemoinformatics and Machine Learning in Compound Design and Activity Prediction

Chemoinformatics and machine learning have become indispensable tools in modern drug discovery, enabling the prediction of compound activity and the design of novel molecules with desired properties. These computational approaches transform chemical structures into numerical descriptors, which are then used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models.

For pyridine-containing compounds, these techniques have been successfully applied to guide drug design. For example, 3D-QSAR studies on a series of thienopyridine analogues, which share structural similarities with substituted pyridines, were used to identify key structural features required for inhibiting IKKβ, a therapeutic target in inflammatory diseases. The models revealed that hydrophobic and electron-withdrawing groups at specific positions were crucial for biological activity.

Another study combined 3D-QSAR, scaffold hopping, and molecular dynamics simulations to design novel pyridin-2-one derivatives as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a target in oncology. The models provided a theoretical foundation for optimizing the lead compounds, leading to the design of new molecules with potentially higher binding affinity. These examples demonstrate a clear and effective workflow: using the known activity of a set of related compounds to build a predictive model, which then guides the synthesis of new, more potent derivatives. This in silico approach significantly streamlines the drug discovery process and can be readily applied to derivatives of this compound to predict their therapeutic potential against various biological targets.

Novel Catalytic Systems for Enhanced Functionalization and Selectivity

The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of chemical reactions. For a molecule like this compound, which possesses multiple reactive sites, catalysts that can selectively target a specific position are highly valuable.